molecular formula C12H8N2O B14362432 4-(1,3-Oxazol-2-yl)quinoline CAS No. 93397-88-7

4-(1,3-Oxazol-2-yl)quinoline

Cat. No.: B14362432
CAS No.: 93397-88-7
M. Wt: 196.20 g/mol
InChI Key: QIUJGWMJRZVUPQ-UHFFFAOYSA-N
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Description

4-(1,3-Oxazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and oxazole. Quinoline is a nitrogen-containing aromatic compound, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Oxazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-quinoline-3-carbaldehyde with p-toluenesulfonylmethyl isocyanide in the presence of a base such as potassium carbonate in ethanol. The reaction proceeds at room temperature and yields the desired oxazole-quinoline compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of stable reagents and catalysts, such as Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidation, can enhance the safety and yield of the process .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Oxazol-2-yl)quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxazole derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.

Mechanism of Action

The mechanism of action of 4-(1,3-Oxazol-2-yl)quinoline varies depending on its application. In biological systems, it often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The oxazole moiety can enhance the compound’s binding affinity to biological targets, increasing its efficacy .

Comparison with Similar Compounds

4-(1,3-Oxazol-2-yl)quinoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features of quinoline and oxazole, which confer a distinct set of chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

93397-88-7

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

2-quinolin-4-yl-1,3-oxazole

InChI

InChI=1S/C12H8N2O/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-8H

InChI Key

QIUJGWMJRZVUPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C3=NC=CO3

Origin of Product

United States

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